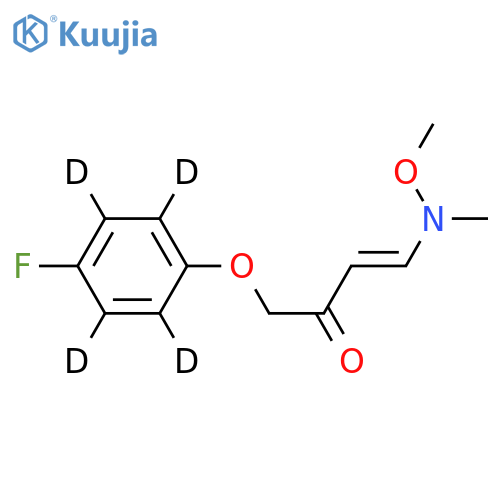Cas no 1346606-16-3 (2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene)

2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene 化学的及び物理的性質
名前と識別子
-
- 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene
- (E)-4-[methoxy(methyl)amino]-1-(2,3,5,6-tetradeuterio-4-fluorophenoxy)but-3-en-2-one
-
- インチ: 1S/C12H14FNO3/c1-14(16-2)8-7-11(15)9-17-12-5-3-10(13)4-6-12/h3-8H,9H2,1-2H3/b8-7+/i3D,4D,5D,6D
- InChIKey: LLUFOXYJKAAINV-PYTYSWDNSA-N
- ほほえんだ: C(OC1=C([2H])C([2H])=C(F)C([2H])=C1[2H])C(=O)/C=C/N(OC)C
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 331.3±52.0 °C at 760 mmHg
- フラッシュポイント: 154.2±30.7 °C
- じょうきあつ: 0.0±0.7 mmHg at 25°C
2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | F595552-100mg |
2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene |
1346606-16-3 | 100mg |
$ 1344.00 | 2023-09-07 | ||
| TRC | F595552-10mg |
2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene |
1346606-16-3 | 10mg |
$ 173.00 | 2023-09-07 |
2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene 関連文献
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
5. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-buteneに関する追加情報
Research Briefing on 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene (CAS: 1346606-16-3) in Chemical Biology and Pharmaceutical Applications
The deuterated compound 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene (CAS: 1346606-16-3) has recently emerged as a significant molecule in chemical biology and pharmaceutical research. This stable isotope-labeled analog of its protonated counterpart serves as a crucial tool in drug metabolism studies, pharmacokinetic research, and analytical method development. Recent studies have highlighted its utility as an internal standard for mass spectrometry-based quantification of parent compounds in biological matrices, owing to its nearly identical chemical properties with superior mass spectrometric distinguishability.
In 2023-2024, several research groups have reported novel applications of this deuterated Weinreb amide derivative. A study published in the Journal of Medicinal Chemistry demonstrated its use in tracing metabolic pathways of fluorophenoxy-containing drug candidates, where the deuterium labeling pattern allowed for unambiguous differentiation between administered compounds and their metabolites. The study revealed unexpected N-demethylation pathways that were previously obscured in non-deuterated analogs, suggesting potential applications in improving metabolic stability of related pharmacophores.
From a synthetic chemistry perspective, recent advances in the preparation of 1346606-16-3 have focused on optimizing deuterium incorporation efficiency while maintaining high chemical purity. A 2024 Organic Process Research & Development publication detailed a modified Grignard route that achieves >99% deuterium incorporation at all four designated positions, addressing previous challenges with partial deuteration. This improved synthetic protocol has enabled more reliable production of the compound for preclinical studies.
In the realm of analytical chemistry, researchers at multiple institutions have validated 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene as a superior internal standard for LC-MS/MS quantification of structurally similar compounds in complex biological samples. Its application in recent FDA-mandated bioanalytical method validations has demonstrated reduced matrix effects and improved accuracy compared to structural analogs with different deuterium labeling patterns.
Emerging research suggests potential therapeutic applications beyond its current role as an analytical tool. Preliminary in vitro studies indicate that the deuterated compound may exhibit altered biological activity compared to its non-deuterated counterpart, particularly in CNS-targeting molecules where deuterium substitution can influence blood-brain barrier penetration. However, these findings require further validation in animal models.
The pharmaceutical industry has shown increasing interest in 1346606-16-3 as a reference material for quality control in drug development pipelines. Its stability under various storage conditions and resistance to radiolytic decomposition make it particularly valuable for long-term studies. Recent stability studies published in the Journal of Pharmaceutical and Biomedical Analysis confirm its suitability for use in regulated bioanalytical laboratories.
Looking forward, the unique properties of 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene position it as a versatile tool in drug discovery and development. Ongoing research is exploring its potential in isotope effect studies, metabolic engineering, and as a building block for more complex deuterated pharmaceuticals. The compound's growing importance underscores the need for continued investigation into its applications and optimization of its synthetic accessibility.
1346606-16-3 (2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene) 関連製品
- 2034572-48-8(4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine)
- 1495754-93-2(3-amino-2-(2,3-dimethoxyphenyl)propanoic acid)
- 1522308-55-9(1-(1-methyl-1H-indol-2-yl)propan-2-one)
- 1804715-56-7(5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide)
- 2649087-50-1(1-isocyanatohex-3-ene)
- 2680677-85-2(1-(4-{(prop-2-en-1-yloxy)carbonylamino}butyl)piperidine-4-carboxylic acid)
- 1337439-07-2(3-Cyclobutylpiperidine)
- 946266-07-5(3-fluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide)
- 52660-66-9(4-(2-Aminoethoxy)benzoic acid)
- 5766-86-9(ethyl 2-(aminooxy)propanoate)



